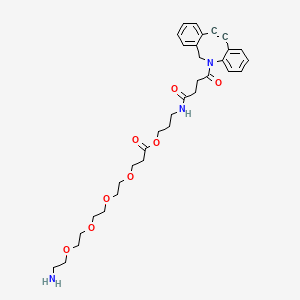
DBCO-PEG6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-PEG6-amine is a polyethylene glycol-based linker that contains both dibenzocyclooctyne and amine moieties. This compound is widely used in copper-free click chemistry reactions due to the high reactivity of the dibenzocyclooctyne group with azides. The amine group in this compound is reactive with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyl compounds such as ketones and aldehydes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG6-amine typically involves the conjugation of dibenzocyclooctyne with a polyethylene glycol chain that terminates in an amine group. The reaction conditions often include the use of organic solvents such as dichloromethane, dimethyl sulfoxide, or dimethylformamide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conjugation .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to achieve a high purity level of 98% or above .
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-PEG6-amine undergoes several types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This copper-free click reaction involves the dibenzocyclooctyne group reacting with azides to form stable triazole linkages.
Amide Bond Formation: The amine group reacts with carboxylic acids or activated esters to form amide bonds.
Common Reagents and Conditions
Major Products
Wissenschaftliche Forschungsanwendungen
DBCO-PEG6-amine has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action for DBCO-PEG6-amine involves its use in click chemistry reactions. The dibenzocyclooctyne group undergoes strain-promoted alkyne-azide cycloaddition with azides, forming stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications . The amine group allows for further functionalization through reactions with carboxylic acids and activated esters, enabling the formation of amide bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG4-amine: Similar to DBCO-PEG6-amine but with a shorter polyethylene glycol chain, resulting in different solubility and flexibility properties.
DBCO-PEG12-amine: Contains a longer polyethylene glycol chain, offering increased solubility and flexibility compared to this compound.
DBCO-NHCO-PEG6-amine: Similar structure but with an additional carbamate linkage, providing different reactivity and stability characteristics.
Uniqueness
This compound is unique due to its balanced polyethylene glycol chain length, which provides an optimal combination of solubility, flexibility, and reactivity. This makes it highly versatile for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N3O8/c34-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-35-32(37)11-12-33(38)36-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)36/h1-8H,11-27,34H2,(H,35,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIACZLTEDAJEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














